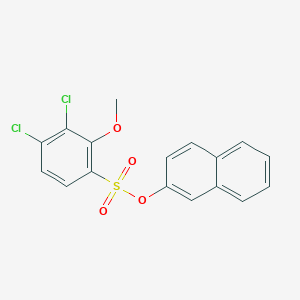
Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible approach could be the copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). In this process, diethyl(α-azido(benzamido)methyl)phosphonate (1) acts as a dipole, reacting with 2-naphthyl propiolate (2) to form the desired product. The reaction likely proceeds via the formation of an extremely stable triazole bond between two molecules .
Molecular Structure Analysis
The molecular structure of “Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate” has been characterized using X-ray crystallography. The optimized geometry obtained from DFT calculations closely matches the experimental bond lengths and angles. The compound’s IR and NMR spectra provide additional insights into its structure .
Chemical Reactions Analysis
The compound may participate in various chemical reactions due to its functional groups. For instance, it could undergo nucleophilic substitution reactions, aromatic substitutions, or other transformations. Further experimental studies are needed to explore its reactivity in detail .
Applications De Recherche Scientifique
Chemical Reactions and Synthesis : Naphthalene derivatives, including Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate, are significant in various chemical synthesis processes. For instance, the autoxidation reactions of different aromatic o-Aminohydroxynaphthalenes, which are products of the anaerobic reduction of sulfonated azo dyes by microorganisms, have been studied (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999). Additionally, the application of microwave energy in the sulfonation of naphthalene has been explored, demonstrating an increase in reaction speed (Abramovitch, Abramovitch, Iyanar, & Tamareselvy, 1991).
Environmental Studies : In environmental science, the determination of benzene- and naphthalenesulfonates in wastewater is crucial. A study on the solid-phase extraction method for enriching aromatic sulfonates from industrial wastewaters highlighted the importance of these compounds in environmental monitoring (Altenbach & Giger, 1995). Additionally, the study of electrospun polymer nanofibers as solid-phase extraction sorbents for trace pollutants in environmental water further emphasized the relevance of such compounds in environmental analyses (Qi, Kang, Chen, Zhang, Wei, & Gu, 2008).
Biological and Pharmaceutical Research : Naphthalene derivatives are also significant in biological and pharmaceutical research. For example, the evaluation of sulfonamide derivatives of Dagenan Chloride, which includes naphthalene structures, has been conducted for their potential as lipoxygenase and α-glucosidase inhibitors, indicating their potential in therapeutic applications (Abbasi, Najm, Rehman, Rasool, Khan, Ashraf, Nasar, & Alam, 2015).
Materials Science : In materials science, sulfonated polybenzothiazoles containing naphthalene have been developed for use as proton exchange membranes, demonstrating the role of naphthalene derivatives in advanced material development (Wang, Lee, Lee, Kang, Shin, Zhuang, Lee, & Guiver, 2015). Another study on proton exchange membranes derived from sulfonated polybenzothiazoles containing naphthalene units further underscores the significance of these compounds in material engineering (Wang & Guiver, 2017).
Propriétés
IUPAC Name |
naphthalen-2-yl 3,4-dichloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O4S/c1-22-17-15(9-8-14(18)16(17)19)24(20,21)23-13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZKBBRWEHTXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2968750.png)
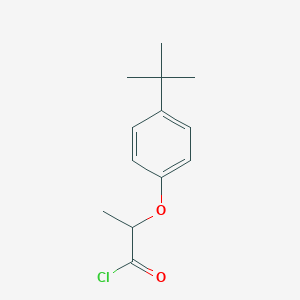
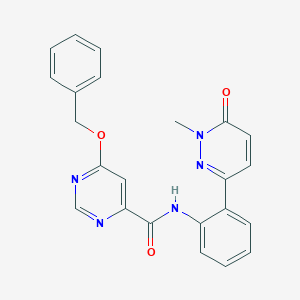
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2968755.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-C]pyridine hcl](/img/structure/B2968756.png)

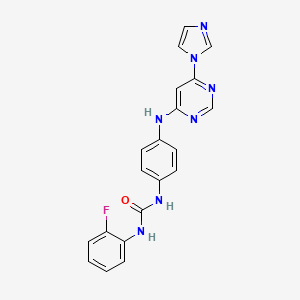

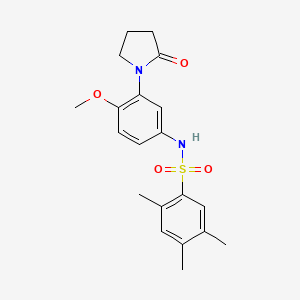
![4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2968767.png)

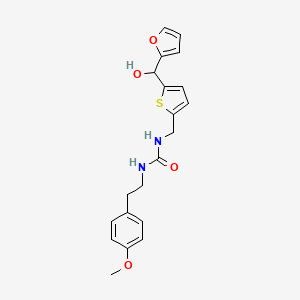
![ethyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2968770.png)
![1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2968771.png)